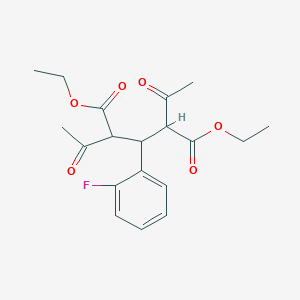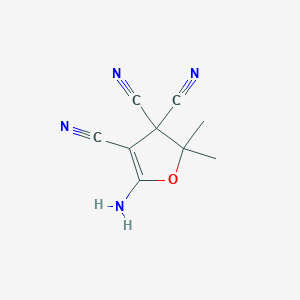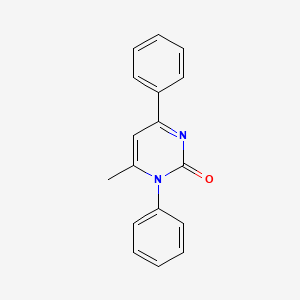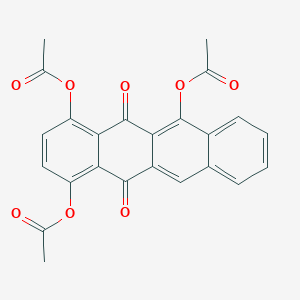![molecular formula C80H168O4P2S B14453787 Bis[tetrakis(decyl)phosphanium] sulfate CAS No. 71977-66-7](/img/no-structure.png)
Bis[tetrakis(decyl)phosphanium] sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[tetrakis(decyl)phosphanium] sulfate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of four decyl groups attached to a central phosphorus atom, forming a tetrakis structure The sulfate anion balances the positive charge of the phosphanium cations
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[tetrakis(decyl)phosphanium] sulfate typically involves the reaction of tetrakis(decyl)phosphonium chloride with a sulfate source. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions. The general reaction scheme is as follows:
[ \text{4 R-PCl} + \text{SO}_4^{2-} \rightarrow \text{(R-P)}_4\text{SO}_4 ]
where R represents the decyl group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. The process is designed to ensure consistent quality and high throughput. The raw materials are fed into the reactor, and the product is continuously extracted and purified using techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[tetrakis(decyl)phosphanium] sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The decyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions are typically carried out in the presence of a catalyst, such as palladium on carbon, under mild conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Bis[tetrakis(decyl)phosphanium] sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use as an antimicrobial agent and in cancer therapy.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and surfactants.
Wirkmechanismus
The mechanism of action of Bis[tetrakis(decyl)phosphanium] sulfate involves its interaction with molecular targets through its phosphanium cation. The compound can form stable complexes with negatively charged molecules, facilitating their transport across cell membranes. This property is particularly useful in drug delivery systems, where the compound can enhance the bioavailability of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrakis(hydroxymethyl)phosphonium sulfate
- Tetrakis(phenyl)phosphonium sulfate
- Tetrakis(butyl)phosphonium sulfate
Uniqueness
Bis[tetrakis(decyl)phosphanium] sulfate is unique due to its long decyl chains, which impart hydrophobic properties and enhance its ability to interact with hydrophobic molecules. This makes it particularly useful in applications where phase transfer catalysis and hydrophobic interactions are important.
Eigenschaften
| 71977-66-7 | |
Molekularformel |
C80H168O4P2S |
Molekulargewicht |
1288.2 g/mol |
IUPAC-Name |
tetrakis-decylphosphanium;sulfate |
InChI |
InChI=1S/2C40H84P.H2O4S/c2*1-5-9-13-17-21-25-29-33-37-41(38-34-30-26-22-18-14-10-6-2,39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4;1-5(2,3)4/h2*5-40H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
NOJOQVIUIGRQGC-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCC[P+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.CCCCCCCCCC[P+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene](/img/structure/B14453803.png)


